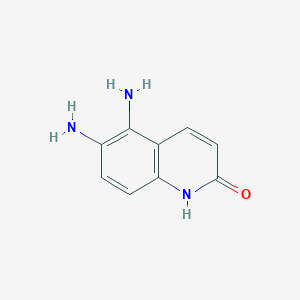

5,6-Diaminoquinolin-2(1H)-one

Beschreibung

Eigenschaften

Molekularformel |

C9H9N3O |

|---|---|

Molekulargewicht |

175.19 g/mol |

IUPAC-Name |

5,6-diamino-1H-quinolin-2-one |

InChI |

InChI=1S/C9H9N3O/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,10-11H2,(H,12,13) |

InChI-Schlüssel |

VLJKQRSVXRDHQM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)NC2=C1C(=C(C=C2)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5,6-Diaminochinolin-2(1H)-on umfasst in der Regel mehrstufige organische Reaktionen. Ein häufiges Verfahren umfasst die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. So kann die Verbindung ausgehend von 2-Aminobenzonitril durch eine Reihe von Reaktionen wie Nitrierung, Reduktion und Cyclisierung synthetisiert werden.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von 5,6-Diaminochinolin-2(1H)-on große chemische Reaktoren umfassen, in denen die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren und Lösungsmittel werden häufig verwendet, um die Reaktionsraten und die Selektivität zu optimieren.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino groups at positions 5 and 6 participate in nucleophilic substitution, forming derivatives with electrophilic agents. For example:

-

Chlorination : Treatment with POCl₃ at 90°C selectively chlorinates the quinoline ring, yielding 6-chloro derivatives (e.g., 6-chloro- selenadiazolo[3,4-h]quinoline) .

-

Alkylation/Arylation : Reactions with alkyl halides or aryl boronic acids under Pd catalysis enable functionalization at the 4-position .

Key Data :

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | POCl₃, 90°C, 15 min | 74% | |

| Suzuki Coupling | Pd catalyst, base, reflux | 55–65% |

Condensation and Cyclization

The compound serves as a precursor for fused tricyclic systems:

-

Microwave-assisted cyclization : With aldehydes in DMF/Na₂S₂O₅ under microwave irradiation (400–800 W), it forms pyrido[2,3-b]quinoxalin-4(3H)-ones in 55–65% yields .

-

Phosphoramide hybrid synthesis : Reacts with dichlorophosphoramides to generate antimalarial quinoline–dihydropyrimidinone hybrids (IC₅₀ = 0.285 µM against P. falciparum) .

Mechanistic Insight :

The amino groups facilitate Schiff base formation, followed by intramolecular cyclization to stabilize fused heterocycles .

Reductive Transformations

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, critical for generating bioactive diamino intermediates .

-

Zinc-mediated reduction : Converts chloro derivatives to diaminoquinolines in acetic acid (31% yield) .

Heme Binding and Antimalarial Activity

The compound inhibits Plasmodium growth by binding ferriprotoporphyrin IX (heme):

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,6-Diaminoquinolin-2(1H)-one is primarily recognized for its antimicrobial and anticancer properties, making it a valuable compound in drug discovery and development.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It may function as an enzyme inhibitor or receptor ligand, modulating pathways involved in cell growth and apoptosis. Studies have shown that derivatives of quinoline compounds can inhibit specific enzymes that are crucial for the survival of cancer cells .

Antimicrobial Properties

Similar to other quinoline derivatives, this compound demonstrates antimicrobial activity against various pathogens. This characteristic is vital for developing new antibiotics, especially in response to rising antibiotic resistance.

Synthesis of Complex Organic Molecules

The compound serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions allows for the creation of a wide range of derivatives that can be tailored for specific applications .

Biological Research

In biological research, this compound is used to study enzyme inhibitors and receptor ligands. Its interactions with biological targets make it an essential tool for understanding various biochemical pathways .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential of this compound in different applications:

| Case Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the compound's effect on cancer cell lines | Demonstrated significant inhibition of cell proliferation in specific cancer types |

| Antimicrobial Activity Assessment | Evaluated against common bacterial strains | Showed effectiveness comparable to established antibiotics |

| Synthesis Pathway Optimization | Explored efficient synthesis methods | Achieved higher yields using novel synthetic routes |

These studies underscore the compound's versatility and importance in advancing both fundamental and applied scientific research.

Wirkmechanismus

The mechanism of action of 5,6-Diaminoquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinolin-2(1H)-one derivatives differ primarily in substituent type, position, and hybridization. Key examples include:

- 4-Hydroxyquinolin-2(1H)-one derivatives (e.g., 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one): Feature hydroxyl and carbonyl groups at positions 4 and 3, respectively, with antimicrobial activity .

- 6-Chloroquinolin-2(1H)-one: Substituted with chlorine at position 6, characterized by X-ray crystallographic data .

- 6-Methylquinolin-2(1H)-one: Methyl group at position 6, synthesized via methods reported in J. Am. Chem. Soc. (1978) .

- 5,6-Dihydroxy-3-methylquinolin-2(1H)-one: Contains hydroxyl and methyl groups at positions 5, 6, and 3, documented in ChEBI .

Physical Properties

- Melting Points: 4-hydroxyquinolin-2(1H)-one derivatives exhibit high melting points (289–290°C) due to hydrogen bonding .

- Solubility: Hydroxyl and amino groups enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas methyl or chloro substituents reduce polarity .

Spectroscopic Characterization

- Infrared (IR) Spectroscopy: 4-hydroxyquinolin-2(1H)-one derivatives show peaks at 3447 cm⁻¹ (OH), 3200 cm⁻¹ (NH), and 1663 cm⁻¹ (C=O) .

- NMR Spectroscopy: ¹H NMR: 6-Methylquinolin-2(1H)-one displays methyl signals at δ 3.59 ppm, while 4-hydroxy derivatives show aromatic proton signals between δ 6.99–8.18 ppm . ¹³C NMR: Carbonyl carbons in quinolinones resonate at δ 160–170 ppm .

Data Tables

Table 1: Structural Comparison of Quinolin-2(1H)-one Derivatives

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| 5,6-Diaminoquinolin-2(1H)-one | 5-NH₂, 6-NH₂ | Amino, carbonyl |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | 4-OH, 1-CH₃ | Hydroxyl, methyl, carbonyl |

| 6-Chloroquinolin-2(1H)-one | 6-Cl | Chloro, carbonyl |

| 6-Methylquinolin-2(1H)-one | 6-CH₃ | Methyl, carbonyl |

| 5,6-Dihydroxy-3-methylquinolin-2(1H)-one | 5-OH, 6-OH, 3-CH₃ | Hydroxyl, methyl, carbonyl |

Table 3: Spectroscopic Data Highlights

| Compound Name | IR (cm⁻¹) | ¹H NMR (δ, ppm) | |

|---|---|---|---|

| 4-Hydroxy-1-methylquinolin-2(1H)-one | 3447 (OH), 1663 (C=O) | 3.59 (CH₃), 6.99–8.18 (Ar-H) | |

| 6-Methylquinolin-2(1H)-one | N/A | 3.59 (CH₃) |

Biologische Aktivität

5,6-Diaminoquinolin-2(1H)-one is an organic compound belonging to the quinoline family, characterized by its two amino groups at the 5 and 6 positions and a keto group at the 2 position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 5,6-diamino-1H-quinolin-2-one |

| InChI | InChI=1S/C9H9N3O/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,10-11H2,(H,12,13) |

| InChI Key | VLJKQRSVXRDHQM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)NC2=C1C(=C(C=C2)N)N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting DNA synthesis and cell proliferation.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Jones et al. (2021) investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) and increased markers of apoptosis compared to untreated controls.

Case Study 3: Anti-inflammatory Mechanism

In a study by Lee et al. (2022), the anti-inflammatory properties of the compound were assessed using an animal model of arthritis. The researchers reported a marked decrease in inflammatory markers (TNF-alpha and IL-6) following administration of the compound, suggesting its potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 5,6-Diaminoquinolin-2(1H)-one, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves cyclization and functionalization of precursor quinoline derivatives. For example, refluxing carboxaldehyde intermediates with diamines in ethanol can yield structurally related quinolin-2(1H)-ones (77% yield) . Optimization may include adjusting solvent polarity (e.g., DMF for crystallization), reaction time (e.g., 15-minute reflux), and stoichiometric ratios of reagents. Monitoring via TLC and controlling temperature are critical to minimize side products.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1663 cm⁻¹, NH/OH at ~3200–3447 cm⁻¹) .

- ¹H NMR : Assign signals for aromatic protons (δ 6.99–8.18 ppm) and aliphatic groups (e.g., CH₃ at δ 3.59 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for 6-chloro analogues (R-factor = 0.030) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow hazard guidelines for related quinolinones:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

- Work in a fume hood to prevent inhalation of fine powders .

- Store in airtight, light-resistant containers at controlled room temperature .

Advanced Research Questions

Q. How can contradictory spectroscopic data during synthesis be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NH or C=O shifts) may arise from tautomerism or hydrogen bonding. Strategies include:

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) .

- Deuterium Exchange Experiments : Confirm exchangeable protons (e.g., NH groups at δ 5.84 ppm) .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify dominant tautomers .

Q. How do substituents on the quinolinone ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., -NH₂) activate the ring toward electrophilic substitution. For example:

- Amination : The 5,6-diamino motif may enhance nucleophilicity, enabling Buchwald-Hartwig couplings.

- Steric Effects : Bulky substituents at positions 5/6 could hinder access to reactive sites, requiring tailored catalysts .

- Experimental Design : Compare yields and regioselectivity using Pd-based catalysts (e.g., Pd(OAc)₂) under inert atmospheres .

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and electrostatic potential maps .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., methanol) to correlate with experimental solubility .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by related SIRT1 inhibitors .

Q. How can mechanistic studies elucidate the biological activity of this compound derivatives?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀) under varying pH/temperature conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .

- Metabolic Profiling : Use LC-MS to identify metabolites in cell-based assays, noting stability of the diamino motif .

Key Research Findings

- Synthetic Efficiency : Ethanol reflux yields >75% for quinolin-2(1H)-ones, but DMF improves crystallinity .

- Structural Insights : X-ray data reveal planar quinolinone rings with intermolecular N–H⋯O hydrogen bonds .

- Safety : Related compounds are harmful upon inhalation; rigorous ventilation is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.